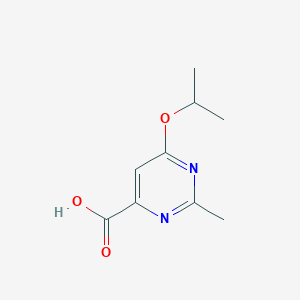
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological effects and applications in various fields.
Preparation Methods
The synthesis of 6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-methylpyrimidine-4-carboxylic acid with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Isopropoxy-2-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific properties. The presence of the isopropoxy group in this compound imparts unique chemical and biological characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methyl-6-propan-2-yloxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)14-8-4-7(9(12)13)10-6(3)11-8/h4-5H,1-3H3,(H,12,13) |
InChI Key |
DVBAWOYOWHCHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















